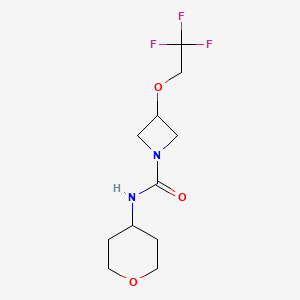

N-(oxan-4-yl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(oxan-4-yl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F3N2O3/c12-11(13,14)7-19-9-5-16(6-9)10(17)15-8-1-3-18-4-2-8/h8-9H,1-7H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPUNXZXSFKIHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC(=O)N2CC(C2)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with several pharmacologically active agents. Below is a detailed comparison based on substituents, synthesis, and biological relevance:

Structural Analogues with Trifluoroethoxy Groups

Key Observations :

- Azetidine vs.

- Trifluoroethoxy Positioning : The 3-position of the azetidine in the target compound contrasts with the 4-position in lansoprazole’s pyridine ring. This difference may alter electronic effects (e.g., electron-withdrawing trifluoroethoxy stabilizes adjacent groups) and steric interactions with biological targets .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Lansoprazole | Silodosin |

|---|---|---|---|

| LogP (Predicted) | ~2.1 (moderate lipophilicity) | 2.5 | 3.8 |

| Solubility | Moderate (oxan-4-yl enhances) | Low (requires enteric coating) | Low (lipophilic indoline) |

| Metabolic Stability | High (trifluoroethoxy resists oxidation) | Moderate (sulfoxide prone to reduction) | High (fluorine shielding) |

Q & A

Q. What are the optimal synthetic routes for N-(oxan-4-yl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves multi-step protocols, starting with the formation of the azetidine ring followed by functionalization. Key steps include:

- Azetidine ring formation : Cyclization of precursor amines or halides under basic conditions (e.g., NaH in THF) .

- Trifluoroethoxy group introduction : Nucleophilic substitution using 2,2,2-trifluoroethyl bromide in the presence of a base like K₂CO₃ .

- Oxan-4-yl carboxamide coupling : Activated ester intermediates (e.g., HATU/DMAP) facilitate amide bond formation with oxan-4-amine . Optimization involves adjusting reaction time (12-48 hrs), temperature (60-100°C), and solvent polarity (DMF for polar intermediates, dichloromethane for coupling steps). Thin-layer chromatography (TLC) and HPLC monitor progress .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the azetidine ring conformation, trifluoroethoxy group (-CF₃), and oxan-4-yl connectivity. Key signals include δ 3.5–4.2 ppm (azetidine protons) and δ 70–80 ppm (quaternary carbons in oxan-4-yl) .

- Mass Spectrometry (HRMS) : Exact mass analysis confirms the molecular formula (e.g., C₁₄H₂₁F₃N₂O₃ requires m/z 346.1504) .

- HPLC-PDA : Purity >95% is achieved using C18 columns with acetonitrile/water gradients .

Q. How does the trifluoroethoxy substituent influence the compound’s physicochemical properties?

The -OCH₂CF₃ group enhances:

- Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .

- Metabolic stability : Fluorine’s electronegativity reduces oxidative metabolism, as shown in microsomal assays (t₁/₂ > 120 mins vs. <30 mins for ethoxy analogs) .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS analysis .

- Enzyme inhibition assays : Test against kinase panels (e.g., PKC, MAPK) at 1–10 µM concentrations, monitoring ATPase activity via luminescence .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions with hydrophobic pockets in proteins like G-protein-coupled receptors .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Substituent variation : Synthesize analogs with modified oxan-4-yl groups (e.g., oxolane-3-yl, tetrahydropyran) to assess steric effects .

- Trifluoroethoxy replacement : Compare with -OCH₂CH₃ or -OCH₂CF₂H to isolate fluorine’s role in target binding .

- Biological testing : Measure IC₅₀ values in cellular assays (e.g., antiproliferative activity in cancer lines) to correlate structural changes with potency .

Q. How should researchers address contradictions in biological data across different experimental models?

- Model validation : Replicate assays in primary cells vs. immortalized lines to rule out cell-specific artifacts .

- Orthogonal techniques : Confirm receptor binding via SPR (surface plasmon resonance) if fluorescence polarization assays yield inconsistent Kd values .

- Dose-response curves : Use 8–12 concentration points to ensure Hill slopes align with expected mechanisms (e.g., competitive vs. non-competitive inhibition) .

Q. What methodologies assess the compound’s thermal stability and degradation pathways?

- Differential Scanning Calorimetry (DSC) : Determine melting points (expected >150°C) and detect exothermic decomposition events .

- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, then analyze degradants via LC-MS .

Q. How do fluorinated substituents impact metabolic stability in vivo?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.